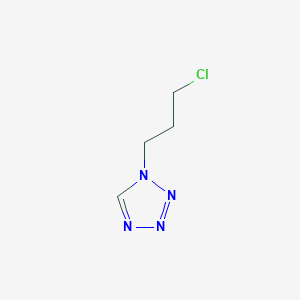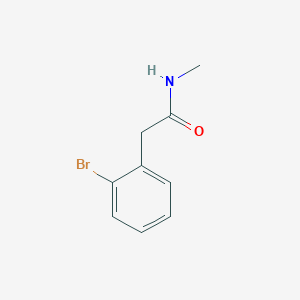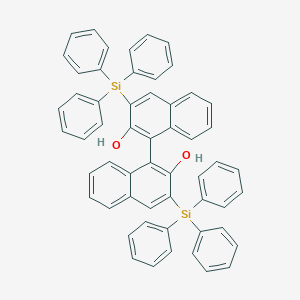
Methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate is a chemical compound that is used in scientific research for various purposes. It is an organic compound that belongs to the class of acrylates and is commonly referred to as MNMA. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of MNMA is not well understood. However, it is believed to act as a nucleophile and undergo various chemical reactions with other molecules. The presence of the nitro group in MNMA makes it a potential candidate for reduction reactions, which can lead to the formation of various intermediates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MNMA are not well studied. However, it has been reported that MNMA can act as a potential inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. MNMA has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MNMA in lab experiments include its ease of synthesis, high purity, and potential applications in various fields. However, the limitations include its potential toxicity and the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the use of MNMA in scientific research. One potential application is in the development of new fluorescent probes for the detection of metal ions. MNMA can also be used as a building block for the synthesis of new organic molecules with potential applications in drug discovery and materials science. Further studies are needed to understand the mechanism of action of MNMA and its potential applications in various fields.
Conclusion:
In conclusion, Methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate is a unique organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method is relatively simple, and the compound has been extensively used in scientific research. Further studies are needed to understand the mechanism of action of MNMA and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of MNMA involves the reaction between 4-nitrobenzyl alcohol and methyl acrylate in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of MNMA. The synthesis method is relatively simple and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
MNMA has been extensively used in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of various compounds, including polymers, dendrimers, and other organic molecules. It has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the preparation of metal complexes.
Propriétés
IUPAC Name |
methyl 2-[hydroxy-(4-nitrophenyl)methyl]prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-7(11(14)17-2)10(13)8-3-5-9(6-4-8)12(15)16/h3-6,10,13H,1H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMALDNNWRVBOJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C(C1=CC=C(C=C1)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463771 |
Source


|
| Record name | methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate | |
CAS RN |
114106-93-3 |
Source


|
| Record name | methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



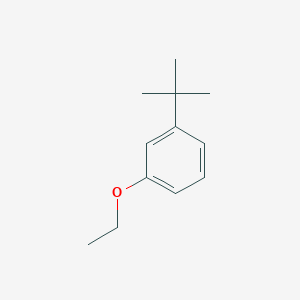

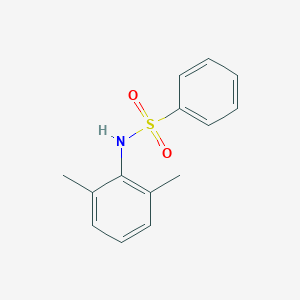
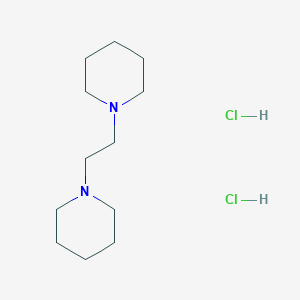

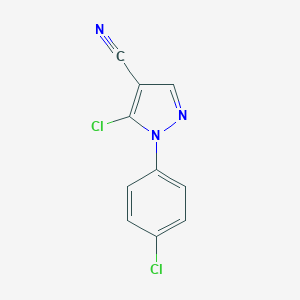
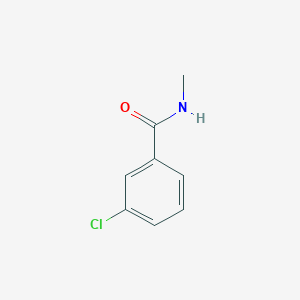
![2-[4-(Methylsulfanyl)phenyl]benzonitrile](/img/structure/B168877.png)

